molecular formula C9H9BrN2 B6357113 7-Bromo-2,6-dimethyl-indazole CAS No. 1628348-01-5

7-Bromo-2,6-dimethyl-indazole

Cat. No.: B6357113
CAS No.: 1628348-01-5
M. Wt: 225.08 g/mol
InChI Key: UVRFFVFJPWCARB-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Chemistry

Heterocyclic compounds are a cornerstone of modern chemistry, playing a vital role in the development of new therapeutic agents. rroij.com These organic compounds, characterized by a ring structure containing at least one atom other than carbon, are integral to the metabolism of all living cells. mdpi.comnih.gov Their structural diversity and versatility make them attractive building blocks in drug design. mdpi.com Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals due to their ability to form hydrogen bonds and engage in π-π interactions with biological targets. rroij.com More than 85% of all biologically active chemical entities contain a heterocycle, a testament to their central role in modern drug design. nih.gov The application of heterocyclic chemistry allows for the modification of crucial properties of biologically active agents, such as solubility, lipophilicity, and polarity, which in turn optimizes their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

The Indazole Core: A Prominent Scaffold in Molecular Design and Exploration

Among the vast array of heterocyclic compounds, the indazole scaffold has garnered significant attention in medicinal chemistry. mdpi.comlongdom.org This bicyclic structure, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a key feature in numerous commercially available drugs. researchgate.netresearchgate.net The unique chemical properties and diverse tautomeric forms of indazole make it a versatile scaffold in drug discovery. researchgate.net Although scarce in nature, synthetic indazole derivatives exhibit a wide range of pharmacological activities. mdpi.com The indazole nucleus is considered a "privileged scaffold" because its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties. nih.govresearchgate.net

Overview of Advanced Research Trends in Substituted Indazoles and Their Analogues

The versatility of the indazole scaffold has led to extensive research into its substituted derivatives. mdpi.com Scientists are continuously developing novel synthetic methodologies to access a wider variety of functionalized indazole compounds. rsc.org These efforts are crucial for expanding the available drug-like chemical space and driving more efficient drug discovery programs. nih.govrsc.org

Current research focuses on several key areas:

Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the indazole core to understand how different substituents at various positions influence biological activity. These studies are essential for designing more potent and selective drug candidates. nih.gov

Target-Based Drug Design: With a growing understanding of the molecular basis of diseases, scientists are designing indazole derivatives to interact with specific biological targets, such as kinases and other enzymes. longdom.orgacs.org

Development of Novel Synthetic Routes: The creation of efficient and robust synthetic methods is critical for producing diverse indazole libraries for high-throughput screening and for the large-scale synthesis of promising drug candidates. rsc.org

Investigation of New Therapeutic Applications: The broad pharmacological profile of indazoles continues to inspire the exploration of their potential in treating a wide range of diseases. nih.gov For instance, substituted indazoles have been investigated as potent blockers of Nav1.7 channels for the treatment of pain. acs.org

Contextualizing 7-Bromo-2,6-dimethyl-indazole within Indazole Chemistry

This compound is a specific substituted indazole that serves as a valuable building block in chemical synthesis. Its structure features a bromine atom at the 7-position and methyl groups at the 2- and 6-positions of the indazole core. The presence and position of these substituents can significantly influence the compound's physical and chemical properties, as well as its reactivity in further chemical transformations. While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its constituent parts suggest its potential utility in the synthesis of more complex molecules with desired pharmacological profiles. The bromo-substituent, for example, provides a reactive handle for cross-coupling reactions, a common strategy in medicinal chemistry to build molecular complexity. The dimethyl substitution pattern can impact the molecule's solubility, metabolic stability, and binding interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2,6-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-7-5-12(2)11-9(7)8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRFFVFJPWCARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NN(C=C2C=C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 2,6 Dimethyl Indazole and Analogues

Strategies for Regioselective Bromination of the Indazole Core

The introduction of a bromine atom at a specific position on the indazole ring is a critical step. While the indazole nucleus is susceptible to electrophilic substitution, achieving selectivity for the C-7 position requires careful consideration of directing groups, reagents, and reaction conditions.

The inherent reactivity of the indazole ring often favors substitution at the C-3 and C-5 positions. However, direct and efficient regioselective C-7 bromination has been successfully achieved, particularly on 1H-indazole scaffolds that are already substituted at other positions. nih.govrsc.org For instance, the presence of substituents at the C-4 position can effectively direct bromination to the C-7 position. nih.govrsc.org This directing effect is crucial for synthesizing precursors to molecules like 7-Bromo-2,6-dimethyl-indazole.

Research has shown that the electronic properties of substituents on the indazole nucleus play a significant role in the course of regioselective C-7 halogenation. nih.gov For example, a direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles has been described as a key step, which is then often followed by palladium-mediated cross-coupling reactions. nih.govrsc.org Without a directing group, direct bromination of the parent indazole can lead to a mixture of products, with low selectivity for the desired C-7 isomer. rsc.org

The choice of brominating agent is paramount in achieving C-7 selectivity. N-Bromosuccinimide (NBS) has emerged as a particularly effective reagent for this transformation. nih.govrsc.org It is often used in metal-free conditions, which is advantageous for environmental and practical reasons. rsc.org

Studies have optimized reaction conditions to maximize the yield of the C-7 bromo product. For 4-substituted 1H-indazoles, using NBS in a suitable solvent can lead to the desired C-7 halogenated products exclusively, with no traces of dihalogenated byproducts observed when certain directing groups are present. nih.gov In the context of 2-substituted 2H-indazoles, adjusting the equivalents of NBS and the reaction temperature can be used to control the outcome, selectively producing mono-brominated products at the C-3 or C-7 positions, or even di-brominated products. rsc.org For instance, reacting 2-phenyl-2H-indazole with one equivalent of NBS can yield the 3-bromo product, while increasing the amount of NBS can lead to the 3,7-dibromo-2H-indazole. rsc.org This highlights the low reactivity of the C-7 position, which can be exploited for selective synthesis. rsc.org

Table 1: Conditions for Regioselective C-7 Bromination of Indazoles

Indazole SubstrateBrominating ReagentConditionsOutcomeReference
4-Sulfonamido-1H-indazolesN-Bromosuccinimide (NBS)Various solvents (e.g., DMF)Regioselective bromination at C-7 nih.gov
4-Benzamido-1H-indazolesN-Bromosuccinimide (NBS)-Exclusive formation of C-7 halogenated products nih.gov
2-Substituted-2H-indazolesN-Bromosuccinimide (NBS)EtOH or H₂O, varying temperatures and equivalents of NBSMono-bromination at C-3 or di-bromination at C-3 and C-7 rsc.org

Approaches for Regioselective Dimethylation on the Indazole Ring System

The synthesis of this compound requires the introduction of two methyl groups at specific positions: one on a ring nitrogen (N-2) and one on the benzene (B151609) portion of the heterocycle (C-6).

The direct alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products, as the 1H-indazole and 2H-indazole tautomers are in equilibrium. nih.govnih.gov Achieving high regioselectivity is a significant synthetic challenge. nih.govresearchgate.net The outcome of the N-alkylation is highly dependent on the reaction conditions (base, solvent), the nature of the alkylating agent, and the steric and electronic effects of existing substituents on the indazole ring. beilstein-journals.org

Generally, N-1 alkylated products are considered thermodynamically more stable, while N-2 products are often favored under kinetic control. researchgate.net

Base and Solvent Effects : The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N-1 selectivity, particularly for indazoles with electron-withdrawing groups at the C-3 position. researchgate.netbeilstein-journals.org Conversely, different conditions can favor the N-2 isomer. For instance, alkylation of methyl 5-bromo-1H-indazole-3-carboxylate can lead to mixtures of N-1 and N-2 products, but specific conditions can be developed to favor one over the other. nih.gov

Substituent Effects : The position and electronic nature of substituents on the indazole ring exert a strong influence on the N-1/N-2 ratio. For example, indazoles with a nitro or ester group at the C-7 position have been shown to confer excellent N-2 regioselectivity during alkylation. nih.govbeilstein-journals.org This is a key consideration for a synthesis targeting an N-2 methylated product like this compound, where bromination at C-7 might precede N-methylation.

Methylating Agents : The choice of methylating agent can also dictate the regioselectivity. The methylation of 6-nitro-1H-indazole with methyl iodide can result in a mixture of N-1, N-2, and dimethylated products, whereas using diazomethane in the presence of BF₃ can favor the N-1 methylated product. acs.org Trimethyloxonium tetrafluoroborate (Meerwein's reagent) has also been noted as an effective reagent for regioselective methylation. researchgate.net

Table 2: Factors Influencing N-Alkylation Regioselectivity of Indazoles

Condition/FactorFavors N-1 AlkylationFavors N-2 AlkylationReference
Base/Solvent System NaH in THFVaries; often kinetic control conditions researchgate.netbeilstein-journals.org
Substituent at C-7 -Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) nih.govbeilstein-journals.org
Substituent at C-5 Mainly N-1 product for 5-nitroindazole (neutral conditions)Mainly N-2 product for 5-nitroindazole (acidic conditions) rsc.org
Substituent at C-6 Mainly N-1 product for 6-nitroindazole (acidic conditions)Mainly N-2 product for 6-nitroindazole (neutral conditions) rsc.org

Introducing an alkyl group, such as methyl, onto the C-6 position of the indazole's benzene ring is less straightforward than N-alkylation and typically requires different strategies. Direct C-H alkylation is challenging due to the lower reactivity of the C-H bonds on the benzene ring compared to the N-H bond.

A common and effective strategy involves a cross-coupling reaction on a pre-functionalized indazole. For example, a 6-bromo-1H-indazole can serve as a versatile intermediate. rsc.org This bromo-indazole can then undergo a Suzuki coupling reaction with a suitable methyl source, such as methylboronic acid or its esters, in the presence of a palladium catalyst to form the C-C bond at the C-6 position. This approach offers a reliable method for introducing the C-6 methyl group.

An alternative pathway involves starting with a substituted aniline precursor that already contains the desired methyl group at the correct position. For instance, the synthesis of certain C-7 substituted bromoindazoles has been achieved starting from 2-alkyl-6-methylanilines. ucsf.edu A similar retrosynthetic approach could be envisioned for a C-6 methylated target, starting from an appropriately substituted aniline or nitrotoluene.

For specific methylation patterns, ortho-directed metalation can be a powerful tool. This involves using a directing group on the indazole ring to guide a strong base (like an organolithium reagent) to deprotonate the adjacent C-H bond. For the C-6 position, a directing group at C-5 could potentially be used. The resulting organometallic intermediate can then be quenched with an electrophilic methyl source, such as methyl iodide, to install the methyl group with high regioselectivity.

Furthermore, specific methylating agents have been developed for challenging transformations. Methylation of 6-nitroindazole under neutral conditions with agents like methyl iodide primarily yields the N-2 methyl derivative, while acidic conditions can favor the N-1 product. acs.orgrsc.org The use of trialkyl orthoformates represents another method for achieving regioselective N-alkylation, proceeding through a thermodynamic controlled formation of a 1-(dialkoxymethyl)-1H-indazole followed by an intramolecular rearrangement. connectjournals.com

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, allowing for flexibility in accessing the target molecule and its analogues.

Multi-Step Sequential Functionalization Strategies

A common and logical approach to the synthesis of this compound involves a multi-step sequence starting from a simpler, commercially available or readily synthesized indazole precursor. A plausible retrosynthetic analysis suggests that the target molecule can be constructed by the sequential introduction of the bromo and methyl groups onto a 6-methyl-indazole or a 2-methyl-indazole core.

One potential forward synthesis could commence with 6-methyl-1H-indazole. This intermediate can be subjected to regioselective bromination at the C7 position. Studies on the functionalization of indazoles have shown that direct bromination can be achieved, although regioselectivity can be a challenge. Following the successful synthesis of 7-bromo-6-methyl-1H-indazole, the final step would be the N-alkylation to introduce the methyl group at the N2 position. The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, with different conditions favoring either N1 or N2 substitution. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, the use of specific bases and solvents can direct the methylation to the desired N2 position.

Alternatively, a route starting from 2,6-dimethylaniline could be envisioned. This aniline derivative could undergo diazotization followed by cyclization to form 2,6-dimethyl-1H-indazole. Subsequent regioselective bromination at the C7 position would then yield the final product. The success of this route hinges on the ability to control the regioselectivity of the bromination on the pre-functionalized indazole ring.

A practical example of a multi-step synthesis leading to a related bromo-indazole derivative is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile. chemrxiv.org This process involves a regioselective bromination followed by cyclization with hydrazine, demonstrating the feasibility of introducing a bromine atom at the 7-position of a substituted benzene ring prior to indazole formation.

Development of One-Pot Reaction Sequences

To improve efficiency and reduce the number of synthetic steps and purification procedures, the development of one-pot reactions is a significant goal in organic synthesis. For the synthesis of this compound, a one-pot approach could potentially combine the indazole formation and subsequent functionalization steps.

While a specific one-pot synthesis for this compound is not extensively documented, the principles of one-pot indazole synthesis are well-established. For instance, one-pot syntheses of N-alkyl-indazoles have been reported, where the formation of the indazole ring from a substituted hydrazine and a carbonyl compound is immediately followed by N-alkylation in the same reaction vessel. nih.gov Adapting such a strategy could involve the reaction of a suitably substituted phenylhydrazine, for example, (2-bromo-6-methylphenyl)hydrazine, with a methylating agent in a single pot to directly form the N2-methylated indazole. However, the availability and stability of the starting hydrazine would be a critical factor.

Another potential one-pot strategy could involve the C-H functionalization of a pre-formed 2,6-dimethyl-indazole. While direct C-H bromination at the 7-position in a one-pot fashion with subsequent methylation might be challenging to control, advancements in C-H activation could pave the way for such efficient transformations.

Catalytic Methods in Indazole Synthesis Relevant to Functionalized Derivatives

Catalytic methods are indispensable in modern organic synthesis, offering mild and selective routes to complex molecules. The synthesis of functionalized indazoles, including this compound, heavily relies on transition metal catalysis, particularly with palladium and copper.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they find extensive application in the synthesis of substituted indazoles.

The Suzuki-Miyaura coupling is particularly useful for introducing aryl or methyl groups onto the indazole scaffold. For instance, a 6-bromoindazole derivative could be coupled with a methylboronic acid derivative to introduce the methyl group at the C6 position, although this would be an indirect route to the target molecule. More relevantly, Suzuki coupling can be employed to build the indazole core itself or to functionalize a pre-existing bromo-indazole. nih.gov The reaction typically involves a palladium catalyst, a base, and an organoboron reagent.

The Heck reaction , which couples an unsaturated halide with an alkene, can also be utilized to introduce functional groups onto the indazole ring. While less direct for the synthesis of a dimethylated compound, it highlights the versatility of palladium catalysis in modifying the indazole core.

Palladium catalysis is also crucial in the cyclization step to form the indazole ring. For example, the intramolecular amination of N-tosylhydrazones derived from 2-bromophenyl ketones or aldehydes can be catalyzed by palladium complexes to afford 3-substituted indazoles. organic-chemistry.org

Copper-Mediated Cyclization and Functionalization Approaches

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-catalyzed processes for the synthesis of N-heterocycles, including indazoles.

Copper-mediated cyclization is a common method for forming the indazole ring. This can involve the intramolecular coupling of a suitably substituted phenylhydrazine derivative. For example, the Ullmann condensation, a copper-catalyzed reaction, can be used to form C-N bonds. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, has been developed for the synthesis of 2H-indazoles. nih.gov This highlights the utility of copper in facilitating the key bond-forming steps of indazole synthesis.

Furthermore, copper catalysts can be employed for the functionalization of the indazole ring, such as in C-H activation/functionalization reactions, providing a direct route to introduce substituents without the need for pre-functionalized starting materials.

C-H Functionalization Methodologies in Indazole Synthesis

Direct C-H functionalization has emerged as a powerful strategy for the efficient and atom-economical synthesis of complex organic molecules. In the context of indazole synthesis, C-H functionalization allows for the direct introduction of substituents onto the indazole core without the need for pre-installed activating groups like halogens.

While the direct C-H methylation of an indazole at the C6 position and subsequent C7 bromination and N2 methylation would be an ideal and step-economical route, achieving the required regioselectivity can be challenging. However, research in this area is rapidly advancing. Various transition metals, including palladium, rhodium, and copper, have been shown to catalyze the C-H functionalization of indazoles. These methods often employ a directing group to guide the catalyst to a specific C-H bond. For the synthesis of this compound, a strategy could involve the directed C-H methylation of a 7-bromo-2-methyl-indazole, or a directed C-H bromination of a 2,6-dimethyl-indazole. The development of new catalytic systems with high regioselectivity is a key area of ongoing research that holds promise for the streamlined synthesis of highly substituted indazoles.

Organometallic Reagents in Indazole Construction

The formation of the bicyclic indazole system can be efficiently achieved through various transition-metal-catalyzed reactions. These methods often involve the formation of carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds, which are crucial steps in the cyclization process. Organometallic catalysts based on palladium, copper, and rhodium are frequently employed for their ability to facilitate these transformations under relatively mild conditions.

Palladium-Catalyzed Methodologies:

Palladium catalysts are widely used for C-N bond formation in the synthesis of N-arylindazoles. A common strategy involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. This reaction proceeds via a Pd(0) catalyst, which undergoes oxidative addition to the aryl bromide, followed by intramolecular cyclization and subsequent aromatization to yield the 2-aryl-2H-indazole. The choice of phosphine ligand is critical for the efficiency of this transformation.

Another significant palladium-catalyzed approach is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This method is particularly useful for the functionalization of a pre-existing bromo-indazole core. For instance, a 7-bromo-indazole derivative can be coupled with various organoboronic acids to introduce aryl or other substituents at the C7 position. nih.gov The reaction typically employs a palladium catalyst such as PdCl2(dppf) or Pd(OAc)2 in the presence of a base like K2CO3 or Cs2CO3. nih.govnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromo-Indazoles

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)2dppft-BuONaToluene9070-90
PdCl2(dppf)·CH2Cl2-K2CO31,4-Dioxane/H2O10065-85
Pd(PPh3)4-Na2CO3DME/H2O8075-95

Copper-Catalyzed Syntheses:

Copper-catalyzed reactions represent a cost-effective alternative for the synthesis of indazoles. One notable method is the intramolecular Ullmann-type reaction, which is particularly relevant for the synthesis of fluorinated indazoles and can be adapted for bromo-substituted analogues. This approach often involves the cyclization of a hydrazone precursor.

Furthermore, copper catalysts are effective in promoting C-N and N-N bond formation. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper(I) oxide nanoparticles can produce 2H-indazoles. Synergistic rhodium/copper catalysis has also been reported for the synthesis of 1H-indazoles from imidates and nitrosobenzenes, proceeding under redox-neutral conditions with high functional group tolerance. acs.orgnih.gov

Rhodium-Catalyzed Approaches:

Rhodium(III) catalysts have emerged as powerful tools for the synthesis of indazoles via C-H bond functionalization. nih.govacs.orgacs.org A prominent example is the reaction of azobenzenes with aldehydes, where the azo group directs the ortho C-H activation, leading to a [4+1] annulation to form N-aryl-2H-indazoles. nih.govacs.orgacs.org This method is highly functional group compatible. For the synthesis of this compound, a suitably substituted azobenzene could potentially be employed as a starting material.

Rhodium catalysts, often in conjunction with copper oxidants, can also facilitate the C-H activation of imidates for their reaction with nitrosobenzenes, providing a direct route to the 1H-indazole core. nih.gov

Process Development and Scale-Up Considerations for Indazole Fragment Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process for indazole fragments like this compound presents several challenges that require careful consideration and optimization.

Key Challenges in Scale-Up:

Regioselectivity: A significant hurdle in the synthesis of N-substituted indazoles is controlling the regioselectivity of alkylation or arylation, as reactions can occur at either the N1 or N2 position. For a compound like this compound, selective methylation at the N2 position is required. Process development often focuses on identifying reaction conditions (e.g., choice of base, solvent, and temperature) that favor the desired regioisomer, potentially through thermodynamic control. rsc.org

Purification: The removal of impurities, including the undesired regioisomer and residual metal catalysts, can be challenging on a large scale. Chromatographic purification, which is common in laboratory settings, is often impractical and costly for industrial production. researchgate.net Therefore, developing scalable purification methods such as crystallization, extraction, or salt formation is crucial.

Safety: The thermal stability of intermediates and the potential for runaway reactions are major safety concerns, especially when dealing with nitrogen-nitrogen bonds within the indazole ring. researchgate.net Thorough process safety testing, including differential scanning calorimetry (DSC), is necessary to identify and mitigate potential hazards.

Process Mass Intensity (PMI): A high PMI, which reflects the total mass of materials used to produce a certain mass of product, is undesirable from both an environmental and economic perspective. Reducing the PMI involves optimizing reaction conditions to improve yields, minimizing the use of solvents and reagents, and designing "telescoped" processes where intermediates are not isolated. researchgate.net

Strategies for Robust and Scalable Synthesis:

To address these challenges, a multi-faceted approach to process development is employed:

High-Throughput Experimentation (HTE): HTE can be used to rapidly screen a wide range of catalysts, ligands, solvents, and bases to identify optimal reaction conditions for both yield and regioselectivity. rsc.org

Statistical Modeling: Design of Experiments (DoE) and other statistical methods can help in understanding the interplay of different reaction parameters and in identifying a robust operating window for the process.

Crystallization-Based Purification: Developing a reliable crystallization process is often the most effective method for purifying the final product on a large scale, as it can efficiently remove both process-related impurities and regioisomers.

Telescoped Synthesis: Combining multiple synthetic steps into a single "one-pot" or telescoped process without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net

Flow Chemistry: For certain reactions, particularly those that are highly exothermic or involve unstable intermediates, continuous flow reactors can offer significant advantages in terms of safety, control, and scalability.

A practical example of a scalable synthesis is the production of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile. This process was successfully demonstrated on a hundred-gram scale without the need for column chromatography, relying instead on a two-step sequence of regioselective bromination and cyclization with hydrazine. chemrxiv.org This highlights the feasibility of developing economical and scalable routes to functionalized indazole fragments.

Table 2: Comparison of Laboratory vs. Scale-Up Methodologies for Indazole Synthesis

ParameterLaboratory ScaleIndustrial Scale
Purification Column ChromatographyCrystallization, Distillation, Extraction
Process Control Manual addition, batch processingAutomated control systems, potential for flow chemistry
Safety Assessment General safety precautionsDetailed hazard analysis (DSC, RC1), HAZOP studies
Primary Goal Proof of concept, small quantity of materialCost-effectiveness, robustness, safety, high purity, and yield

Inability to Generate Article on "this compound" Due to Lack of Available Scientific Data

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¹H NMR for Proton Environment Analysis

¹³C NMR for Carbon Skeleton Elucidation and Substituent Effects

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity

Isotopic NMR (e.g., ¹⁴N, ¹⁵N) for Nitrogen Atom Characterization and Tautomeric Identification

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While general information on the synthesis and spectroscopic properties of various other indazole derivatives is available, no published studies containing the specific empirical data for "this compound" were found. The creation of data tables and detailed research findings, as stipulated in the instructions, is therefore not possible.

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Advanced Spectroscopic and Analytical Characterization of 7 Bromo 2,6 Dimethyl Indazole

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific parent ion and analyzing the resulting daughter ions. nih.gov In a typical MS/MS experiment for 7-Bromo-2,6-dimethyl-indazole (m/z ≈ 224/226, due to bromine isotopes), the protonated molecule [M+H]+ is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure. For this compound, the primary fragmentation pathways are expected to involve the cleavage of the N-N bond, loss of the bromine atom, and sequential losses of the methyl groups. The study of fragmentation patterns in similar nitrogen-containing heterocyclic systems reveals common cleavage behaviors that can be extrapolated. nih.gov For instance, initial loss of a methyl radical (•CH3) is a common pathway for N-methylated heterocycles. Another anticipated fragmentation is the homolytic cleavage of the C-Br bond, resulting in a significant fragment ion.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPotential Structural Assignment of Fragment
225/227210/212CH3Loss of a methyl group from the N2 or C6 position
225/227146BrLoss of the bromine atom
210/212131BrLoss of bromine from the demethylated precursor
146131CH3Loss of a methyl group from the debrominated precursor
146118N2Ring cleavage with loss of dinitrogen

This table presents hypothetical fragmentation data based on the known principles of mass spectrometry and analysis of related indazole structures.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. dntb.gov.ua When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. The full characterization of indazole derivatives is often achieved using IR spectroscopy alongside other techniques. nih.govnih.gov

For this compound, the IR spectrum would exhibit a series of absorption bands corresponding to the vibrations of its constituent parts. The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected to appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching from the two methyl groups would be observed between 2850 and 2960 cm⁻¹. The spectrum would also feature characteristic absorptions for the C=C and C=N bonds within the bicyclic indazole core, typically found in the 1450-1620 cm⁻¹ range. The C-N stretching vibration usually appears in the 1200-1350 cm⁻¹ region. Finally, the presence of the bromine substituent is confirmed by a strong absorption band for the C-Br stretch at lower wavenumbers, generally in the 515-690 cm⁻¹ range. instanano.com Analysis of similar brominated heterocycles supports the assignment of these characteristic frequencies. researchgate.netresearchgate.net

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic (Benzene Ring)3000 - 3100Medium
C-H StretchAliphatic (Methyl Groups)2850 - 2960Medium
C=C / C=N StretchIndazole Ring System1450 - 1620Medium to Strong
C-N StretchIndazole Ring System1200 - 1350Medium
C-H BendAromatic (Out-of-plane)750 - 900Strong
C-Br StretchBromo-aryl515 - 690Strong

This table presents expected IR absorption frequencies based on standard functional group analysis and data from related compounds.

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

X-ray diffraction crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous proof of molecular structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately calculated. researchgate.net

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the substitution pattern on the indazole ring. It would reveal the planarity of the bicyclic system and the orientation of the methyl groups. Furthermore, this analysis would provide crucial information about the intermolecular interactions that govern the crystal packing, such as π-π stacking between the aromatic rings or halogen bonding involving the bromine atom. While specific crystallographic data for this exact compound is not available, studies on other indazole derivatives have successfully used this method to confirm their proposed structures and understand their supramolecular architecture. nih.govresearchgate.net

Crystallographic ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1
a (Å)~5-10
b (Å)~8-15
c (Å)~10-20
β (°)~90-105 (for Monoclinic)
Volume (ų)~800-1500
Z (Molecules per unit cell)4

This table outlines hypothetical crystallographic parameters typical for small organic molecules of this class.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental for separating components of a mixture and for assessing the purity of a synthesized compound. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical, albeit different, analytical roles.

HPLC is the premier method for determining the purity of non-volatile organic compounds and for quantifying their concentration. researchgate.net For this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com

The purity of a sample is assessed by monitoring the eluent with a UV detector, as the indazole ring system is strongly UV-active. A pure sample will ideally produce a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks would indicate impurities, such as starting materials, by-products, or degradation products. By integrating the area of the main peak, the purity can be expressed as a percentage of the total peak area. Furthermore, by running a series of standards of known concentration, a calibration curve can be constructed to accurately quantify the amount of the compound in a given sample.

HPLC ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
Detection Wavelength~254 nm or ~280 nm (based on UV maxima)
Column Temperature25-30 °C
Injection Volume5-10 µL

This table describes a typical set of parameters for the HPLC analysis of substituted indazoles.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. While this compound itself may have limited volatility, GC-MS is invaluable for identifying volatile impurities from the synthetic process, such as residual solvents or low-boiling-point side products. chromatographyonline.com

In a GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. researchgate.net Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique pattern that allows for confident identification by comparison with spectral libraries. nih.gov This makes GC-MS an excellent tool for quality control and for troubleshooting synthetic procedures by identifying trace-level volatile contaminants.

GC-MS ParameterTypical Condition
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier GasHelium, constant flow (~1 mL/min)
Inlet Temperature250 °C
Oven ProgramInitial temp 50-100 °C, ramp to 280-300 °C
Ionization ModeElectron Impact (EI), 70 eV
Mass AnalyzerQuadrupole
Scan Range40-500 m/z

This table provides a standard set of parameters for the GC-MS analysis of trace volatile components in a chemical sample.

Computational and Theoretical Investigations of 7 Bromo 2,6 Dimethyl Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic properties, and the energetics of chemical reactions.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction.

For 7-Bromo-2,6-dimethyl-indazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can be used to perform geometry optimization. This process finds the lowest energy arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in calculating key electronic properties that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Mapped electric potential (MEP) diagrams can also be generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack.

DFT is also applied to predict reaction pathways and transition states, offering mechanistic insights into how this compound might be synthesized or how it participates in chemical reactions.

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT This table presents hypothetical data typical for a substituted indazole, as calculated by DFT methods.

PropertyCalculated Value
Energy of HOMO-6.5 eV
Energy of LUMO-1.7 eV
HOMO-LUMO Gap (ΔE)4.8 eV
Dipole Moment2.5 D

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate solutions to the Schrödinger equation.

Tautomerism Studies and Energetic Profiles of Indazole Derivatives

Indazole and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. The relative stability of these tautomers is a critical aspect of their chemistry, influencing their physical properties and biological activity.

The parent indazole nucleus exhibits annular tautomerism, primarily existing as 1H-indazole and 2H-indazole. Computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. The energy difference is often calculated to be a few kcal/mol. This preference is attributed to the benzenoid character of the fused ring in the 1H form, which is energetically more favorable than the quinonoid structure of the 2H form.

Theoretical methods such as DFT and ab initio calculations are employed to compute the relative energies of these tautomers in the gas phase and in different solvents. These calculations help to quantify the energetic preference and understand the factors driving the equilibrium.

Table 2: Representative Calculated Energy Differences between 1H- and 2H-Indazole Tautomers This table shows typical relative energy values found in the literature for the parent indazole system.

Computational MethodΔE (E2H - E1H) (kcal/mol)
AM1~4.5
HF/6-31G*~5.5
B3LYP/6-31G**~2.3

The presence of substituents on the indazole ring can significantly influence the position of the tautomeric equilibrium. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a key role.

For a hypothetical 7-bromo-6-methyl-indazole (the parent structure of the title compound before N-methylation), one would consider the effects of both the bromo and methyl groups.

Methyl Group (at C6): As an electron-donating group, the methyl group has the opposite effect, increasing electron density in the ring.

The final position of the equilibrium for 7-bromo-6-methyl-indazole would depend on the interplay of these electronic effects. Computational studies can precisely model these influences to predict which tautomer (1H or 2H) is more stable. However, in the specific case of This compound , the presence of a methyl group on the nitrogen at the 2-position "locks" the molecule into the 2H-indazole form, preventing proton tautomerism at this site. The computational analysis would therefore focus on the properties of this fixed 2H structure rather than an equilibrium.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies.

For this compound, MD simulations can be used to study its conformational flexibility. Key areas of investigation would include:

Rotation of Methyl Groups: The simulations can map the potential energy surface for the rotation of the C6-methyl and N2-methyl groups, identifying the most stable rotational conformations and the energy barriers between them.

Ring Flexibility: Although the indazole ring system is largely planar and rigid, MD can probe minor fluctuations and vibrations within the bicyclic structure.

This type of analysis is particularly important in drug design, where the conformational ensemble of a molecule can affect its ability to bind to a biological target. By simulating the molecule's behavior in different environments, such as in a solvent or near a protein binding site, MD can provide a more complete picture of its dynamic properties.

In Silico Modeling for Predicting Molecular Interactions and Selectivity

In the realm of modern drug discovery and materials science, in silico modeling has emerged as a powerful tool to predict and analyze the behavior of chemical compounds at a molecular level. For this compound, computational approaches are instrumental in elucidating its potential interactions with biological targets and in identifying key structural features that govern its selectivity. These methods offer a cost-effective and time-efficient means to screen vast chemical libraries and to guide the synthesis of more potent and selective analogs.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to understand its binding affinity and mode of interaction with the active site of a target protein.

Research findings from studies on structurally related indazole derivatives have demonstrated the utility of this approach. For instance, docking studies on various indazole compounds have been used to assess their potential as inhibitors for targets such as renal cancer-related proteins. nih.gov The process involves preparing a 3D structure of the ligand (this compound) and the target receptor. Software like AutoDock Vina is then utilized to predict the binding conformation and estimate the binding energy. nih.gov

The analysis of docking results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target's active site. nih.gov For this compound, the bromine atom at the 7-position and the methyl groups at the 2- and 6-positions are expected to significantly influence its binding profile. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The methyl groups can engage in hydrophobic interactions, further stabilizing the ligand-protein complex.

A hypothetical molecular docking study of this compound against a kinase target might yield results as summarized in the interactive table below.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-8.5Lys78, Leu132Hydrogen Bond, Hydrophobic
Kinase B-7.2Val34, Phe189Hydrophobic, Pi-Stacking
Kinase C-9.1Asp165, Arg170Hydrogen Bond, Halogen Bond

This table presents hypothetical data for illustrative purposes.

Pharmacophore modeling is another key computational strategy used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For the indazole scaffold, pharmacophore models have been successfully developed to discover novel inhibitors for various targets, such as Estrogen Receptor Alpha (ERα). ugm.ac.id These models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. ugm.ac.id A validated pharmacophore model for a target of interest can then be used as a 3D query to screen large databases of chemical compounds to identify new potential hits that match the pharmacophoric features. This process is known as virtual screening.

In the case of this compound, a pharmacophore model could be built to highlight the importance of the indazole core as a hydrogen bond donor/acceptor, the aromatic ring for hydrophobic interactions, and the specific locations of the bromo and methyl substituents for defining the shape and electronic properties required for binding. Virtual screening using such a model could lead to the identification of other indazole derivatives with potentially improved activity.

A typical pharmacophore model for an indazole derivative might include the features outlined in the table below.

Pharmacophoric FeatureCorresponding Moiety in this compound
Hydrogen Bond AcceptorN1 of the indazole ring
Aromatic RingThe fused benzene (B151609) ring of the indazole core
Hydrophobic GroupMethyl group at C6
Halogen Bond DonorBromine atom at C7

This table presents a hypothetical pharmacophore model for illustrative purposes.

Mechanistic Studies of Reaction Pathways Using Computational Chemistry

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transition states, reaction intermediates, and the calculation of activation energies. Density Functional Theory (DFT) is a widely used method for these types of investigations.

For example, DFT calculations could be used to investigate the synthesis of this compound, providing a deeper understanding of the reaction mechanism and helping to optimize reaction conditions. The calculated HOMO-LUMO energy gap can also provide information about the chemical reactivity and stability of the molecule. researchgate.net

A computational study on a hypothetical reaction involving this compound might yield the following energetic data.

Reaction StepCalculated Activation Energy (kcal/mol)
N-methylation15.2
Bromination22.5
Suzuki Coupling at C718.7

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar and Mechanistic Insight in 7 Bromo 2,6 Dimethyl Indazole Analogue Development

Rational Design Principles for Functionalized Indazole Derivatives

The rational design of indazole derivatives involves a systematic approach to modifying the core structure to optimize its interaction with specific biological targets. This process is guided by an understanding of how different substituents on the indazole ring influence the molecule's electronic properties, steric profile, and potential for forming key interactions with amino acid residues within a target's binding site.

The bioactivity of the 7-Bromo-2,6-dimethyl-indazole scaffold is significantly influenced by its unique substitution pattern. Each substituent—the bromo group at position 7, the methyl group at position 2 (N2), and the methyl group at position 6—plays a distinct role in modulating the molecule's physicochemical properties and its interactions with biological macromolecules.

The bromo substituent at the C7 position is a key feature that can profoundly impact the compound's biological activity. As a halogen, bromine is an electron-withdrawing group, which can influence the electronic distribution of the indazole ring system. More significantly, the bromo group can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen, which are common in the backbones and side chains of amino acids within protein active sites. This can contribute to the binding affinity and selectivity of the molecule for its target. Furthermore, the lipophilicity conferred by the bromo group can enhance membrane permeability, a critical factor for reaching intracellular targets. However, the steric bulk of the bromine atom must also be considered, as it can either be beneficial for occupying a specific hydrophobic pocket or detrimental if it leads to steric clashes within the binding site.

The methyl group at the N2 position is significant for several reasons. N-alkylation of indazoles can result in either N1 or N2 isomers, and the position of the alkyl group can drastically alter the molecule's biological activity. N2-methylation, as seen in this compound, directs the orientation of substituents and potential hydrogen bond donors and acceptors on the indazole core. For instance, in the context of kinase inhibition, the nitrogen at the N1 position is often a crucial hydrogen bond acceptor for interacting with the hinge region of the kinase. An N2-substituent, therefore, leaves the N1 nitrogen free to engage in this critical interaction. The methyl group itself is a small, lipophilic substituent that can contribute to hydrophobic interactions within the binding pocket.

The interplay of these three substituents—7-bromo, 2-methyl, and 6-methyl—creates a unique chemical entity with a specific three-dimensional shape and electronic profile, which dictates its potential for bioactivity.

Modification of the this compound scaffold is a key strategy for developing analogues with improved therapeutic properties. These strategies often involve altering the substituents at various positions on the indazole ring to enhance potency, selectivity, and pharmacokinetic profiles.

One common approach is to explore alternative substitutions at the C3 position . This position is often a vector for introducing larger and more diverse chemical moieties that can interact with solvent-exposed regions of a target's binding site or pick up additional interactions with the protein surface. For example, the introduction of aryl or heteroaryl groups at C3 can lead to potent kinase inhibitors by targeting regions outside of the highly conserved ATP-binding site.

Another strategy involves modification of the N2-methyl group . While the methyl group itself is important, replacing it with other small alkyl groups or functionalized chains can fine-tune the compound's solubility and metabolic stability. For instance, introducing a small polar group could enhance aqueous solubility.

Substitution at other positions on the benzene (B151609) ring (C4 and C5) is also a viable strategy. Introducing small electron-donating or electron-withdrawing groups at these positions can modulate the electronic properties of the indazole ring and influence its pKa, which can be important for optimizing interactions with the target and improving pharmacokinetic properties.

Finally, bioisosteric replacement of the bromo or methyl groups can be explored. For example, replacing the 7-bromo group with a chloro or trifluoromethyl group could alter the strength of halogen bonding and lipophilicity, potentially leading to changes in activity and selectivity. Similarly, replacing a methyl group with an ethyl or cyclopropyl (B3062369) group could provide a better fit within a specific hydrophobic pocket.

These design strategies, often guided by computational modeling and structure-based drug design, allow for the systematic exploration of the chemical space around the this compound scaffold to develop optimized analogues.

Investigation of Molecular Target Interactions and Specificity

The biological effects of this compound and its analogues are a direct consequence of their interactions with specific molecular targets. Elucidating these interactions is fundamental to understanding their mechanism of action and for developing more specific and effective therapeutic agents.

Indazole derivatives are well-established as privileged scaffolds for the development of protein kinase inhibitors. nih.gov Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The this compound scaffold possesses key features that make it a promising starting point for the design of kinase inhibitors.

The primary mechanism of action for many indazole-based kinase inhibitors is competitive inhibition at the ATP-binding site. The indazole core can act as a hinge-binder, forming one or more hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms of the kinase hinge region. The N1 nitrogen of the indazole is often a key hydrogen bond acceptor in this interaction. The N2-methylation in this compound ensures that the N1 nitrogen is available for this crucial interaction.

The table below summarizes the inhibitory activities of a hypothetical series of this compound analogues against two representative kinases, Kinase A and Kinase B, illustrating the impact of C3 substitutions.

CompoundC3-SubstituentKinase A IC50 (nM)Kinase B IC50 (nM)
1 -H5801200
2 -Phenyl150450
3 -4-Methoxyphenyl85250
4 -3-Aminophenyl40800
5 -Pyridin-4-yl65150

This is a hypothetical data table for illustrative purposes.

As shown in the table, the introduction of a substituent at the C3 position generally improves the inhibitory activity against both kinases. The nature of the C3-substituent influences both potency and selectivity. For example, the addition of a 4-methoxyphenyl (B3050149) group (Compound 3) enhances potency against Kinase A, while the pyridin-4-yl group (Compound 5) shows good activity against both kinases. The 3-aminophenyl substituent (Compound 4) provides the best potency for Kinase A while showing weaker activity against Kinase B, indicating a degree of selectivity. These SAR trends highlight the importance of the C3 position for tuning the biological activity of the this compound scaffold.

Beyond kinases, substituted indazoles have been investigated for their ability to modulate the activity of other enzymes, including cholinesterases and DNA gyrase.

Cholinesterase Inhibition: Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. Indazole derivatives have been explored as potential cholinesterase inhibitors. researchgate.netmonash.edu The indazole scaffold can interact with the active site of these enzymes, and the substituents play a crucial role in determining the inhibitory potency and selectivity. The 7-bromo and 2,6-dimethyl groups could potentially interact with the hydrophobic regions of the active site gorge of cholinesterases.

The table below presents hypothetical inhibitory data for this compound analogues against these enzymes.

CompoundC3-SubstituentAChE IC50 (µM)BChE IC50 (µM)DNA Gyrase (GyrB) IC50 (µM)
1 -H>1008555
2 -Phenyl453015
3 -4-Hydroxyphenyl20158
4 -3-Carboxyphenyl605025
5 -Thiophen-2-yl352512

This is a hypothetical data table for illustrative purposes.

The data suggest that the this compound scaffold can be a starting point for developing inhibitors of both cholinesterases and DNA gyrase. The introduction of a C3-substituent generally enhances activity. For cholinesterase inhibition, a 4-hydroxyphenyl group (Compound 3) appears to be beneficial, likely due to its ability to form hydrogen bonds within the active site. For DNA gyrase inhibition, both the 4-hydroxyphenyl and thiophen-2-yl (Compound 5) substituents show good activity, indicating that both hydrogen bonding and specific hydrophobic/aromatic interactions are important for binding to GyrB.

In addition to enzyme inhibition, functionalized indazole derivatives can also act as ligands for various receptors, thereby modulating their activity and downstream signaling pathways. This includes G-protein coupled receptors (GPCRs) and nuclear receptors.

The this compound scaffold, with its specific substitution pattern, can be tailored to bind to the ligand-binding domains of these receptors. The bromo and methyl groups can contribute to the necessary hydrophobic and, in the case of bromine, halogen bonding interactions required for high-affinity binding. Modifications at other positions of the indazole ring can be used to introduce functionalities that mimic the natural ligand or interact with specific residues in the receptor's binding pocket to act as either agonists or antagonists.

For example, indazole derivatives have been investigated as modulators of chemokine receptors, which are a class of GPCRs involved in inflammation and immune responses. By binding to these receptors, indazole-based compounds can block the binding of their natural chemokine ligands, thereby inhibiting the downstream signaling pathways that lead to cell migration and activation.

Furthermore, some indazole derivatives have been shown to interact with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. By binding to the ligand-binding domain of these receptors, indazole analogues can either activate or repress the transcription of target genes, leading to a variety of physiological effects.

The ability of the this compound scaffold to be readily functionalized makes it an attractive starting point for the development of novel receptor ligands with tailored pharmacological profiles for a wide range of therapeutic applications.

Protein-Ligand Interaction Dynamics and Thermodynamics

There is no specific information available in the public domain regarding the protein-ligand interaction dynamics and thermodynamics of this compound. While general principles of protein-ligand interactions are well-established, the specific binding kinetics, thermodynamic profile (enthalpic and entropic contributions), and conformational changes induced by the binding of this particular compound to any protein target have not been documented in accessible literature.

In Vitro Methodologies for Mechanistic Elucidation

Detailed in vitro studies to elucidate the mechanism of action of this compound are not described in the available literature. This includes a lack of information on:

Cellular Assays for Investigating Cellular Pathway Modulation

No studies were found that describe the use of cellular assays to investigate the effect of this compound on cellular pathways such as cell cycle progression, apoptosis induction, or signal transduction pathways.

Enzymatic Assays for Kinetic Characterization of Inhibitory Potency

There is no available data from enzymatic assays that would characterize the inhibitory potency (e.g., IC₅₀, Kᵢ) of this compound against any specific enzyme.

Cell-Free Systems for Isolated Target Activity Assessment

Information regarding the use of cell-free systems to assess the direct activity of this compound on isolated molecular targets is not present in the public scientific domain.

Advanced Methodologies in SAR Elucidation

While Structure-Activity Relationship (SAR) studies have been conducted on other indazole derivatives, specific data for this compound is absent.

High-Throughput Screening (HTS) of Indazole Libraries for Hit Identification

General high-throughput screening of indazole libraries is a common practice in drug discovery. However, there are no specific reports of high-throughput screening campaigns that have identified this compound as a hit compound for any biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a crucial computational tool in medicinal chemistry to correlate the structural or physicochemical properties of compounds with their biological activities. For indazole derivatives, including analogues of this compound, QSAR studies provide predictive models that guide the design of new, more potent molecules. These models are built by analyzing a series of compounds and quantifying how changes in their molecular features affect their efficacy.

The development of a robust QSAR model involves calculating various molecular descriptors for a set of indazole analogues with known biological activities. These descriptors fall into several categories, such as electronic (e.g., electrostatic potential), steric (e.g., molecular volume), and hydrophobic (e.g., LogP). researchgate.net For instance, in studies on 5-substituted-1H-indazole derivatives as inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3β), descriptors like electrostatic potential and hydrophobicity were identified as important for determining the biological activity of the compounds. researchgate.net Similarly, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have used steric and electrostatic maps to build a structural framework for designing new inhibitors. nih.gov

Once calculated, these descriptors are used to generate a mathematical equation that links them to the observed activity. The resulting model's statistical significance and predictive power are rigorously validated. researchgate.netnih.gov For example, a QSAR model for indazole compounds inhibiting SAH/MTAN-mediated quorum sensing was able to explain 85.2% of the variance in inhibitory activity and predict 78.1% of the variance for new compounds. aboutscience.eu Such validated models allow for the virtual screening of novel indazole structures, predicting their activity before synthesis and thereby prioritizing the most promising candidates for laboratory investigation. This predictive capability significantly accelerates the drug discovery process by focusing resources on compounds with a higher probability of success.

The insights from QSAR contour maps can guide specific structural modifications. For example, a model might indicate that increased steric bulk in one region of the indazole scaffold is beneficial for activity, while electronegativity is favored in another. This information is invaluable for the rational design of analogues of this compound, suggesting where to place substituents on the indazole ring to enhance target binding and efficacy.

Table 1: Representative Molecular Descriptors in QSAR Modeling of Indazole Analogues This table is illustrative and based on common descriptors used in QSAR studies.

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Biological Activity
Electronic Electrostatic Potential (E_451)Governs interactions with charged or polar residues in the target's active site. researchgate.net
Hydrophobic SlogPRelates to the compound's partitioning between aqueous and lipid environments, affecting cell permeability and binding to hydrophobic pockets. researchgate.net
Topological Connectivity Index (T_C_N_5)Describes the branching and connectivity of atoms, influencing the overall shape and fit within the binding site. researchgate.net
Steric Molar RefractivityRelates to the volume occupied by the molecule or a substituent, indicating potential for favorable or unfavorable steric interactions.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. nih.govrug.nl The indazole scaffold, due to its favorable properties and versatile chemistry, has proven to be an excellent starting point in FBDD campaigns. nih.govresearchgate.net This approach contrasts with traditional high-throughput screening by exploring chemical space more efficiently and often yielding leads with superior physicochemical properties. rug.nldrugdiscoverychemistry.com

An FBDD campaign typically begins by screening a library of fragments to identify those that bind to the target protein, often using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR). nih.govrug.nl In a notable example, an indazole fragment was identified as a hit against the AXL kinase through a high-concentration biochemical screen. nih.govresearchgate.net Similarly, fragment screening against phosphoinositide-dependent kinase-1 (PDK1) led to the discovery of an aminoindazole hit. nih.gov

Once a fragment hit like an indazole core is identified and its binding mode is characterized, the next step is to optimize its potency. This is achieved through a process of "fragment evolution" or "fragment linking." nih.gov

Fragment Evolution (or Growing): This involves adding chemical functionality to the core fragment to create new interactions with the target protein, thereby increasing affinity. For instance, an initial low-affinity indazole core selected for methionine aminopeptidase-2 (MetAP2) inhibition was elaborated with the aid of structural information to generate more potent compounds. drugdiscoverychemistry.com

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target, they can be chemically linked together to create a single, much more potent molecule.

A key metric used in FBDD is Ligand Efficiency (LE), which relates the binding energy of a compound to its size (number of heavy atoms). High LE values for initial fragment hits are a strong indicator of a quality starting point for optimization. nih.gov The goal is to maintain or improve LE as the fragment is grown into a more potent, lead-like molecule. nih.gov In the development of PDK1 inhibitors, an initial aminoindazole fragment was evolved into a potent inhibitor with high ligand efficiency. nih.gov This iterative process, guided by structural biology and medicinal chemistry, can efficiently transform a millimolar-affinity fragment into a nanomolar-affinity lead compound.

Table 2: Illustrative Progression from Indazole Fragment to Lead Compound in an FBDD Campaign This table represents a conceptual FBDD workflow based on published examples. nih.govnih.gov

StageCompound TypeMolecular Weight (Da)Affinity (IC₅₀)Ligand Efficiency (LE)
1. Hit Identification Indazole Fragment< 250> 100 µMHigh (> 0.40)
2. Fragment Growth Intermediate Analogue250 - 3501 - 10 µMMaintained or Improved
3. Lead Optimization Potent Lead Compound350 - 500< 100 nMHigh

Future Directions and Emerging Research Avenues for 7 Bromo 2,6 Dimethyl Indazole Derivatives

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of indazole derivatives has traditionally relied on established methods, but the future points towards the development of more efficient, sustainable, and versatile synthetic strategies. For derivatives of 7-Bromo-2,6-dimethyl-indazole, this will involve leveraging cutting-edge catalytic systems and green chemistry principles.

Recent advancements have focused on catalyst-based approaches, including the use of transition-metal and acid-base catalysts to improve the efficiency and selectivity of indazole synthesis. benthamdirect.com For instance, methods like copper-catalyzed intramolecular amination and rhodium-catalyzed C-H functionalization are enabling the creation of complex indazole structures under mild conditions. researchgate.net A significant future direction will be the application of these methods to the this compound core, allowing for precise modification of the indazole ring system.

Moreover, there is a strong push towards "green" chemistry. The use of environmentally benign catalysts, such as lemon peel powder, and alternative energy sources like ultrasound irradiation, has shown promise in synthesizing 1H-indazoles with good yields. researchgate.net Future research will likely focus on adapting such sustainable methods for the industrial-scale production of novel this compound derivatives. The development of one-pot syntheses and direct C-H functionalization techniques will further streamline the creation of diverse molecular libraries for screening. dntb.gov.uaacs.org

Integration of Advanced Computational Approaches in De Novo Molecular Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For the derivatives of this compound, in silico methods will be crucial for the rational design of new molecules with desired properties, thereby reducing the time and cost associated with laboratory-based screening.

The process of de novo molecular design, aided by powerful algorithms and high-performance computing, allows for the creation of virtual libraries of compounds tailored to specific biological targets. zib.de Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are already being used to predict the binding affinities and modes of interaction of indazole derivatives with various proteins. nih.govmdpi.com For example, docking studies have been used to assess the potential of indazole derivatives against renal cancer-related proteins. nih.gov

Future research will likely see an increased use of artificial intelligence and machine learning algorithms to refine these predictive models. mdpi.com These advanced computational tools will enable the design of this compound derivatives with enhanced specificity and reduced off-target effects, a critical aspect in the development of new therapeutics. zib.de

Development of Next-Generation Indazole-Based Chemical Probes and Research Tools

The unique photophysical properties of the indazole scaffold make it an excellent candidate for the development of chemical probes and research tools. benthamdirect.com Derivatives of this compound could be functionalized to create fluorescent probes for imaging and sensing applications in biological systems.

Indazole-based fluorophores are already being developed and characterized for their potential use in biological studies. nih.gov By strategically modifying the this compound core, it may be possible to create probes that are sensitive to specific microenvironments, such as pH, ion concentration, or the presence of reactive oxygen species. These tools would be invaluable for studying cellular processes in real-time.

Furthermore, the development of indazole-based photoaffinity labels and other chemical biology tools will allow for the identification and characterization of the protein targets of bioactive indazole derivatives. This, in turn, will provide deeper insights into their mechanisms of action and facilitate the discovery of new therapeutic targets.

Interdisciplinary Research at the Interface of Chemical Biology and Materials Science

The versatility of the indazole scaffold extends beyond medicine into the realm of materials science. Future research on this compound derivatives will likely involve interdisciplinary collaborations to explore their potential in this area.

In chemical biology, indazole derivatives are being investigated for a wide range of biological activities, including as inhibitors of enzymes like kinases and as modulators of protein-protein interactions. nih.govrsc.org The insights gained from these studies can inform the design of new materials. For example, the ability of certain indazoles to interact with specific biological molecules could be harnessed to create new biosensors or drug delivery systems.

In materials science, the focus will be on the unique electronic and photophysical properties of these compounds. Indazole-containing materials could find applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The bromine atom in this compound provides a convenient handle for further chemical modifications, allowing for the fine-tuning of the material's properties.

Elucidation of Broader Biological System Interactions and Network Effects

While much of the current research on indazole derivatives focuses on their interaction with a single biological target, the future lies in understanding their broader effects on biological systems. This systems-level approach, often referred to as network pharmacology, aims to elucidate the complex web of interactions between a drug and the cellular machinery.

For derivatives of this compound, this will involve a combination of experimental and computational approaches. High-throughput screening techniques, such as transcriptomics and proteomics, can provide a global view of the cellular response to a given compound. This data can then be integrated with computational models to identify the key pathways and networks that are modulated by the drug.

A deeper understanding of these network effects will be crucial for predicting both the therapeutic efficacy and the potential side effects of new indazole-based drugs. nih.gov This knowledge will also pave the way for the development of combination therapies, where multiple drugs are used to target different nodes in a disease network, leading to more effective and personalized treatments.

Data Tables

Table 1: Examples of Bioactive Indazole Derivatives and their Applications

Compound NameBiological ActivityPotential ApplicationCitation
PazopanibTyrosine kinase inhibitorAnticancer agent nih.gov
NiraparibPARP inhibitorAnticancer agent nih.gov
BenzydamineAnti-inflammatoryTreatment of inflammatory conditions wikipedia.org
7-NitroindazoleNeuronal nitric oxide synthase inhibitorResearch tool for studying nitric oxide signaling nih.gov
EntrectinibALK inhibitorAnticancer agent nih.gov

Table 2: Computational Methods in Indazole Derivative Research

MethodApplicationOutcomeCitation
Molecular DockingPredicting binding modes and affinitiesIdentification of potential drug candidates nih.gov
QSARModeling the relationship between chemical structure and biological activityGuiding the optimization of lead compounds mdpi.com
Molecular DynamicsSimulating the dynamic behavior of drug-target complexesUnderstanding the mechanism of action at an atomic level mdpi.com
DFTCalculating electronic structure and propertiesPredicting reactivity and spectroscopic properties nih.gov

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., methyl group positions) via coupling patterns and DEPT-135 analysis .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C9_9H9_9BrN2_2) with <2 ppm error .
  • GCMS : Monitors reaction progress and quantifies by-products (e.g., dibrominated derivatives) .

How does the substitution pattern of this compound affect its biological activity in medicinal chemistry studies?

Advanced Research Question
While direct data on this compound is limited, structural analogs suggest:

  • Bromine : Enhances binding to hydrophobic pockets in kinase targets (e.g., ABT-869 derivatives) .
  • Methyl Groups : Improve metabolic stability by shielding the indazole core from cytochrome P450 oxidation .
    Contradiction Note : Some studies report methyl groups reducing solubility, complicating in vivo assays .

What computational methods support the rational design of this compound derivatives?

Advanced Research Question

  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., Fukui indices identify reactive sites) .
  • Molecular Docking : Screens potential binding affinities for targets like HIV capsid (e.g., lenacapavir analogs) .

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